molecular formula C10H9F3N2O B2660326 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 37040-48-5

8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2660326
CAS No.: 37040-48-5
M. Wt: 230.19
InChI Key: IQXBTFYYERUXCM-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound that belongs to the benzodiazepine class of chemicals. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. The addition of a trifluoromethyl group to the benzodiazepine structure can significantly alter its chemical properties and biological activity, making it a compound of interest in various fields of research.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, such as the gamma-aminobutyric acid (GABA) receptor, which is a common target for benzodiazepines. This interaction can modulate the receptor’s activity, leading to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific benzodiazepine structure combined with the trifluoromethyl group. This combination can result in distinct pharmacological properties and potential therapeutic applications that differ from other trifluoromethyl-containing compounds .

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)6-1-2-7-8(5-6)15-9(16)3-4-14-7/h1-2,5,14H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBTFYYERUXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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